1,1-Dibutoxybutane
Overview
Description
Synthesis Analysis
- Synthesis from n-Butanol : 1,1-Dibutoxybutane can be synthesized from n-butanol using a Cr/Activated Carbon catalyst. This process involves evaluating the effects of temperature, catalyst amount, and alcohol flow rate on the yield of 1,1-dibutoxybutane (Falah et al., 2020).
Molecular Structure Analysis
- Crystal Structure of Related Compounds : While specific studies on 1,1-Dibutoxybutane's molecular structure are limited, research on related compounds, such as 1,1-Diphenylbutane-1,3-diol, shows unique structural features, like intramolecular hydrogen bonding, which could be relevant for understanding similar compounds (Carvalho et al., 1996).
Chemical Reactions and Properties
- Reactivity with DNA Components : Compounds similar to 1,1-Dibutoxybutane, like 1,2,3,4-diepoxybutane (DEB), have been shown to form cross-links with DNA, indicating potential reactivity of 1,1-Dibutoxybutane with biological molecules (Park et al., 2005).
Physical Properties Analysis
- Gaseous Structure : Investigations into the molecular structure of gaseous diastereoisomers of related compounds, like 1,2,3,4-Diepoxybutane, provide insights into the physical properties that 1,1-Dibutoxybutane might exhibit under similar conditions (Smith & Kohl, 1972).
Chemical Properties Analysis
- Reactions with 2'-Deoxyguanosine : Studies on the reaction of DEB with 2'-deoxyguanosine reveal insights into the chemical behavior of epoxybutanes, which could be analogous to 1,1-Dibutoxybutane's interactions with nucleosides (Zhang & Elfarra, 2004).
Scientific Research Applications
1. Carbon Negative Mixes
- Summary of Application: 1,1-Dibutoxybutane is used in the creation of carbon negative mixes, which are alternatives to gasoline and diesel fuel manufactured from petroleum . These mixes are made from air CO2, making them a more environmentally friendly option .
- Methods of Application/Experimental Procedures: The exact methods of creating these mixes are not detailed in the source .
- Results/Outcomes: The use of 1,1-dibutoxybutane increased the total combustion value of the carbon negative mixes .
2. Synthesis from n-Butanol
- Summary of Application: 1,1-Dibutoxybutane is synthesized from a single reagent of n-butanol using a Cr/Activated Carbon (Cr/AC) catalyst .
- Methods of Application/Experimental Procedures: Activated carbon (AC) was prepared by activating coconut shell carbon at 650 °C in the atmosphere of H2 at a flow rate of 15 mL/min for 4 h . The AC was then impregnated with Cr (VI) solution and reduced with H2 at 650 °C . The synthesis of 1,1-dibutoxybutane was conducted in an oven using variations of temperature, catalyst amount, and alcohol flow rate .
- Results/Outcomes: The highest product of 1,1-dibutoxybutane (53.42%) was reached at 450 °C using 5 g catalyst of Cr/AC under the alcohol flow rate of 0.10 mL/min .
3. Guerbet Condensation
- Summary of Application: 1,1-Dibutoxybutane is used in the Guerbet condensation of n-butanol . This reaction is a method for producing higher alcohols from primary alcohols .
- Methods of Application/Experimental Procedures: The reaction involves the dehydrogenation of n-butanol and the aldol condensation of n-butanal . The hydrolysis of 1,1-dibutoxybutane can reduce the activation energy of these steps, effectively promoting the Guerbet condensation reaction .
- Results/Outcomes: The use of 1,1-dibutoxybutane in this reaction was found to improve the yield of the Guerbet condensation .
4. Synthesis of Butyraldehyde Dibutyl Acetal
- Summary of Application: 1,1-Dibutoxybutane is also known as butyraldehyde dibutyl acetal . This compound is used in the synthesis of various chemicals .
- Methods of Application/Experimental Procedures: The exact methods of synthesizing butyraldehyde dibutyl acetal are not detailed in the source .
- Results/Outcomes: The outcomes of this application are not specified in the source .
5. Fuel Additive
- Summary of Application: 1,1-Dibutoxybutane can be used as a fuel additive to improve the combustion value of carbon negative mixes .
- Methods of Application/Experimental Procedures: The exact methods of using 1,1-dibutoxybutane as a fuel additive are not detailed in the source .
- Results/Outcomes: The use of 1,1-dibutoxybutane as a fuel additive increased the total combustion value of the carbon negative mixes .
6. Catalyst in Chemical Reactions
- Summary of Application: 1,1-Dibutoxybutane can act as a catalyst in chemical reactions, such as the Guerbet condensation of n-butanol .
- Methods of Application/Experimental Procedures: The hydrolysis reaction of 1,1-dibutoxybutane can reduce the activation energy of both the n-butanol dehydrogenation step and n-butanal aldol condensation step, effectively promoting the n-butanol Guerbet condensation reaction .
- Results/Outcomes: The use of 1,1-dibutoxybutane in this reaction was found to improve the yield of the Guerbet condensation .
Safety And Hazards
Future Directions
The future directions for the use of 1,1-Dibutoxybutane could involve its use in the production of 2-ethylhexanol (2EHO), a green route . The by-product water from the reaction not only hinders the reaction progress and reduces the selectivity to 2EHO, but also causes catalyst deactivation . Therefore, simultaneous consumption of water is an effective way to improve n-butanol Guerbet condensation reaction performance .
properties
IUPAC Name |
1,1-dibutoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRBJFZKPWPIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207957 | |
Record name | 1,1-Dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutoxybutane | |
CAS RN |
5921-80-2 | |
Record name | 1,1-Dibutoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyraldehyde Dibutyl Acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.